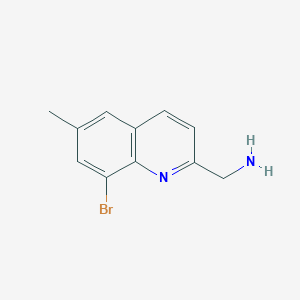
(8-Bromo-6-methylquinolin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Bromo-6-methylquinolin-2-yl)methanamine is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the use of N-bromosuccinimide (NBS) for the bromination step, followed by a nucleophilic substitution reaction to introduce the methanamine group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Types of Reactions:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine, TEMPO, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, depending on the reagents and conditions used .
Scientific Research Applications
Chemistry: In chemistry, (8-Bromo-6-methylquinolin-2-yl)methanamine is used as a building block for the synthesis of more complex quinoline derivatives. It serves as a precursor in the development of novel compounds with potential biological activities .
Biology and Medicine: The compound has shown promise in biological and medicinal research. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties. This compound is being investigated for its potential as a therapeutic agent in these areas .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of (8-Bromo-6-methylquinolin-2-yl)methanamine involves its interaction with various molecular targets. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of cellular processes, making the compound effective against microbial and cancer cells .
Comparison with Similar Compounds
- 6-Bromo-2-methylquinoline
- 8-Quinolinylmethyl bromide
- Quinolinyl-pyrazoles
Comparison: Compared to similar compounds, (8-Bromo-6-methylquinolin-2-yl)methanamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both a bromine atom and a methanamine group enhances its reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
(8-bromo-6-methylquinolin-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-7-4-8-2-3-9(6-13)14-11(8)10(12)5-7/h2-5H,6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVRMXPYMWMZQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
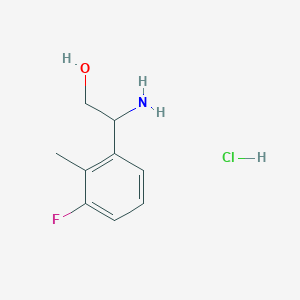
![7-(2-ethoxyethyl)-1,3-dimethyl-8-{[(4-methylphenyl)amino]methyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2802470.png)
![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B2802471.png)
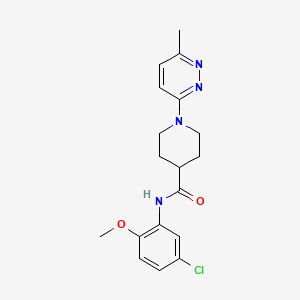
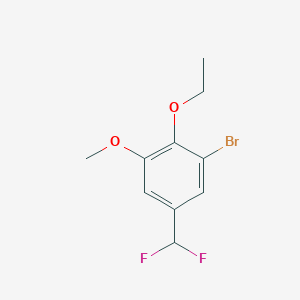
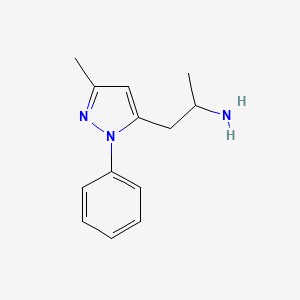
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2802489.png)
![4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2802491.png)
![1',1'-Difluorospiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1-one](/img/structure/B2802477.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2802478.png)
![tert-Butyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B2802479.png)
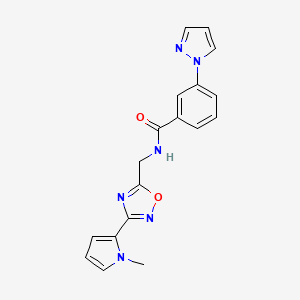
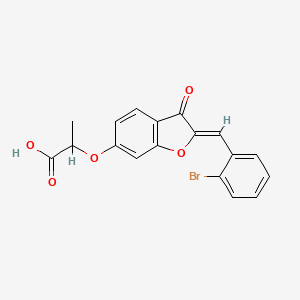
![8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
